molecular formula C20H20N2O2S2 B3717898 4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B3717898
M. Wt: 384.5 g/mol
InChI Key: PZYWJEMBXVJQAD-UHFFFAOYSA-N
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Description

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one is a complex organic compound featuring a pyrimidinone core with phenyl and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidinone core, followed by the introduction of phenyl and sulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity. The phenyl and sulfanyl groups may play a role in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2,2’-bis(phenylsulfonyl)butane
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of phenyl and sulfanyl groups attached to a pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-phenyl-2-[2-(2-phenylsulfanylethoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-19-15-18(16-7-3-1-4-8-16)21-20(22-19)26-14-12-24-11-13-25-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYWJEMBXVJQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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